molecular formula C7H16ClNO5 B12321775 Methyl 6-amino-deoxy-galactoyranoside hydrochloride CAS No. 20744-43-8

Methyl 6-amino-deoxy-galactoyranoside hydrochloride

Cat. No.: B12321775
CAS No.: 20744-43-8
M. Wt: 229.66 g/mol
InChI Key: GFQAHWOAVJXCGH-UHFFFAOYSA-N
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Description

Methyl 6-amino-deoxy-galactopyranoside hydrochloride is a modified monosaccharide derivative characterized by a deoxygenated C6 position substituted with an amino group and a methyl glycosidic bond at the anomeric carbon. The hydrochloride salt enhances its stability and solubility in aqueous systems.

Properties

CAS No.

20744-43-8

Molecular Formula

C7H16ClNO5

Molecular Weight

229.66 g/mol

IUPAC Name

2-(aminomethyl)-6-methoxyoxane-3,4,5-triol;hydrochloride

InChI

InChI=1S/C7H15NO5.ClH/c1-12-7-6(11)5(10)4(9)3(2-8)13-7;/h3-7,9-11H,2,8H2,1H3;1H

InChI Key

GFQAHWOAVJXCGH-UHFFFAOYSA-N

Canonical SMILES

COC1C(C(C(C(O1)CN)O)O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-amino-deoxy-galactoyranoside hydrochloride typically involves the methylation of 6-amino-6-deoxy-galactose. The reaction conditions often include the use of methanol and hydrochloric acid as reagents .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale methylation reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-amino-deoxy-galactoyranoside hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted derivatives with different functional groups .

Scientific Research Applications

Enzyme Interaction Studies

Methyl 6-amino-deoxy-galactopyranoside hydrochloride has been shown to interact with various enzymes and receptors, influencing metabolic pathways. Its amino group facilitates hydrogen bonding and electrostatic interactions, which can modulate enzymatic activity. This property makes it a valuable tool for studying carbohydrate metabolism and enzyme interactions .

Therapeutic Potential

Research indicates that this compound may have therapeutic implications in drug development, particularly targeting diseases related to carbohydrate metabolism. Its ability to influence receptor signaling pathways suggests potential applications in treating metabolic disorders .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of methyl 6-amino-deoxy-galactopyranoside hydrochloride analogs. In vitro tests demonstrated potent bactericidal and fungicidal activity against various pathogens, indicating its potential as a therapeutic agent in infectious diseases .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinities of this compound with specific biological targets, including proteins involved in SARS-CoV-2 replication. These studies revealed stable conformations and binding patterns, suggesting that derivatives of methyl 6-amino-deoxy-galactopyranoside hydrochloride could serve as effective inhibitors against viral targets .

Comparative Analysis with Related Compounds

The following table summarizes structural features and applications of compounds related to methyl 6-amino-deoxy-galactopyranoside hydrochloride:

Compound NameStructural FeaturesUnique Characteristics
Methyl 6-amino-6-deoxy-alpha-D-glucopyranosideAmino substitution on glucopyranoseUsed for different metabolic studies
Methyl 6-deoxy-alpha-D-galactopyranosideNo amino groupFocused on glycosidic bond studies
Methyl 6-deoxy-3,4-O-(1-methylethylidene)-alpha-D-galactopyranosideDifferent protecting groupsSpecialized for glycobiology applications

This comparison highlights the distinct advantages of methyl 6-amino-deoxy-galactopyranoside hydrochloride due to its specific amino modification, enhancing its reactivity and biological activity compared to other similar compounds.

Mechanism of Action

The mechanism of action of Methyl 6-amino-deoxy-galactoyranoside hydrochloride involves its interaction with specific molecular targets. It primarily affects carbohydrate metabolism pathways by acting as a substrate or inhibitor for various enzymes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Methyl 6-Azido-6-Deoxy-α-D-Galactopyranoside

Structural Features :

  • Substituent at C6 : Azido (-N₃) group.
  • Molecular Formula : C₇H₁₂N₃O₅ (neutral form).
  • Key Applications : Acts as a versatile intermediate for click chemistry (e.g., CuAAC reactions) to synthesize glycoconjugates or bioactive molecules .

Research Findings :

  • Crystal Structure: The galactopyranose ring adopts a 4C₁ chair conformation, with lattice stabilization via O–H⋯O hydrogen bonds. This is analogous to iodo and bromo derivatives, suggesting consistent conformational stability across halogen/azido substitutions .
  • Synthesis: Prepared from methyl 6-deoxy-6-iodo-α-D-galactopyranoside via nucleophilic substitution, highlighting the reactivity of the C6 position in galactosides .

Comparison with Target Compound :

  • However, the azido group offers superior reactivity for modular bioconjugation.

Methyl 6-Deoxy-6-Iodo-α-D-Galactopyranoside

Structural Features :

  • Substituent at C6 : Iodo (-I) atom.
  • Key Applications: Intermediate for synthesizing azido or amino derivatives via substitution reactions .

Research Findings :

  • Crystallography : Shares the 4C₁ chair conformation with the azido analog, but exhibits doubled c-axis length in its orthorhombic lattice due to iodine’s larger atomic radius .
  • Reactivity : The iodo group acts as an excellent leaving group, facilitating nucleophilic substitutions to introduce functional groups like -N₃ or -NH₂ .

Comparison with Target Compound :

  • The amino group in the target compound eliminates the need for further substitution steps, streamlining synthesis. However, iodine’s leaving-group proficiency makes it indispensable for precursor synthesis.

Glycine Methyl Ester Hydrochloride

Structural Features :

  • Formula: C₃H₈ClNO₂ (CAS 5680-79-5).
  • Substituents: Simple amino acid derivative with a methyl ester and hydrochloride salt .

Research Findings :

  • Applications : Used in peptide synthesis and buffer preparation, differing from galactoside derivatives’ roles in glycobiology .

Comparison with Target Compound :

  • Both compounds utilize hydrochloride salts for stability, but the galactoside’s carbohydrate backbone enables unique biomolecular interactions (e.g., lectin binding) absent in glycine derivatives.

2-Acetamido-2,4-Dideoxy-β-D-Xylo-Hexopyranosyl Derivatives

Structural Features :

  • Examples : Disaccharides like compounds 15–17 in .
  • Substituents : Acetamido and dideoxy modifications at C2 and C4 positions .

Research Findings :

  • Synthesis : Prepared via glycosylation of deoxy sugars, emphasizing the role of deoxygenation in modulating bioactivity .
  • Applications : Explored as mimics of natural glycans for studying carbohydrate-protein interactions .

Comparison with Target Compound :

  • The target compound’s single deoxy site (C6) and amino group contrast with the dual deoxy and acetamido groups in these disaccharides. This structural simplicity may enhance metabolic stability while limiting multivalent binding capacity.

Biological Activity

Methyl 6-amino-deoxy-galactopyranoside hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of immunomodulation and cancer therapy. This article synthesizes available research findings, discusses relevant case studies, and presents data tables summarizing key aspects of its biological activity.

Chemical Structure and Synthesis

Methyl 6-amino-deoxy-galactopyranoside hydrochloride is a derivative of galactose, modified to include an amino group at the 6-position. The synthesis typically involves glycosylation reactions that form the desired sugar structure while maintaining stereochemical integrity. Recent advancements in synthetic methodologies have improved yields and selectivity for such compounds, facilitating their study in biological contexts .

Biological Activity

1. Antitumor Activity

Research indicates that compounds similar to methyl 6-amino-deoxy-galactopyranoside exhibit significant antitumor properties. For instance, derivatives have been evaluated for their ability to inhibit tumor growth in murine models. A study highlighted that sugar-containing alkylating agents demonstrated reduced bone marrow toxicity compared to traditional chemotherapeutics like nitrogen mustard, suggesting a favorable therapeutic profile .

2. Immunomodulatory Effects

Methyl 6-amino-deoxy-galactopyranoside hydrochloride may also influence immune responses. Compounds with structural similarities are known to activate invariant natural killer T (iNKT) cells, which play a crucial role in bridging innate and adaptive immunity. This activation occurs through the formation of a ternary complex with CD1d and T-cell receptors, leading to enhanced cytokine production .

Case Studies

Case Study 1: Antitumor Efficacy

In a controlled study involving murine P388 leukemia models, methyl 6-amino-deoxy-galactopyranoside derivatives showed promising results in reducing tumor burden while minimizing peripheral blood toxicity. The administration of these compounds resulted in significant tumor regression compared to untreated controls .

Case Study 2: Immune Activation

Another study focused on the immunological effects of methyl 6-amino-deoxy-galactopyranoside hydrochloride analogs on human peripheral blood mononuclear cells (PBMCs). The results indicated that these compounds could enhance the production of Th1 and Th2 cytokines, suggesting their potential use as immunotherapeutic agents .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorSignificant reduction in tumor size
ImmunomodulationEnhanced cytokine production from iNKT cells
Bone Marrow ToxicityReduced toxicity compared to nitrogen mustard

Table 2: Synthesis Methods and Yields

Synthesis MethodCompound Yield (%)Key Features
Glycosylation70-80%High selectivity for α-anomers
Amide Coupling54%Effective for amino sugar derivatives
Epoxide Ring Opening37-38%Favorable trans-diaxial opening

Q & A

Q. What are the established synthetic pathways for Methyl 6-amino-deoxy-galactopyranoside hydrochloride, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The synthesis typically involves galactose derivatization via selective protection-deprotection strategies. For example, amino group introduction at the C6 position can be achieved through nucleophilic substitution of a 6-O-tosyl intermediate with ammonia or amines under controlled pH (7–9) and temperature (40–60°C). Optimization includes monitoring reaction progress via TLC or HPLC to minimize side reactions like over-alkylation. Evidence from similar deoxy-sugar syntheses (e.g., 6-chloro-6-deoxy-D-glucose) suggests using polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity . Post-synthetic purification via column chromatography (silica gel, methanol/chloroform gradients) or recrystallization improves purity (>95% by NMR) .

Q. Which spectroscopic and chromatographic techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR : 1D 1^1H and 13^13C NMR (D2_2O or DMSO-d6) confirm the galactopyranoside backbone and amino substitution. Key signals include the anomeric proton (δ 4.8–5.2 ppm, J1,2J_{1,2} ≈ 3–4 Hz for α-configuration) and C6 amine resonance (δ 2.8–3.2 ppm). 2D experiments (HSQC, HMBC) validate connectivity .
  • HPLC : Reverse-phase C18 columns (ACN/water with 0.1% TFA) quantify purity. Compare retention times with reference standards (e.g., pharmaceutical impurities in EP monographs) .
  • Mass Spectrometry : ESI-MS in positive ion mode confirms molecular weight ([M+H]+^+ expected m/z ~246.1) .

Advanced Research Questions

Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions to ensure experimental reproducibility?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH Stability : Prepare buffered solutions (pH 1–12), incubate at 25°C, and sample at 0, 24, 48 hours. Analyze degradation products via HPLC-MS. For example, acidic conditions may hydrolyze the glycosidic bond, while basic conditions could deaminate the C6 amine .
  • Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds. Store lyophilized samples at -20°C under inert gas (N2_2) to prevent hygroscopic degradation .

Q. What experimental strategies address contradictory reports on the compound’s biological activity (e.g., enzyme inhibition vs. activation)?

  • Methodological Answer :
  • Standardized Assays : Replicate studies using identical enzyme sources (e.g., recombinant α-galactosidase) and substrate concentrations. For example, in nitric oxide assays, ensure consistent pre-treatment protocols (e.g., L-NAME as a control) .
  • Dose-Response Curves : Test a wide concentration range (1 nM–10 mM) to identify biphasic effects. Statistical analysis (ANOVA with post-hoc tests) validates significance thresholds .
  • Structural Analog Comparison : Compare activity with derivatives (e.g., 4-deoxy or fluorinated analogs) to isolate the role of the C6 amino group .

Q. How do trace impurities impact pharmacological studies, and what advanced methods quantify them?

  • Methodological Answer :
  • Impurity Profiling : Use LC-MS/MS with high-resolution instruments (Q-TOF) to identify byproducts (e.g., methyl ester hydrolysis products or unreacted intermediates). Reference standards (e.g., EP Impurity G) aid peak assignment .
  • Pharmacological Impact : Spiking studies introduce controlled impurity levels (0.1–1%) into cell-based assays (e.g., cytotoxicity in HEK293 cells) to assess interference. IC50_{50} shifts >10% indicate significant impurity effects .

Data Presentation

Q. Table 1. Key Stability Parameters for Methyl 6-Amino-Deoxy-Galactopyranoside Hydrochloride

ConditionDegradation PathwayAnalytical MethodReference
pH 2.0, 37°C, 24hGlycosidic bond hydrolysisHPLC-MS (m/z 184.1 fragment)
pH 9.0, 50°C, 48hC6 deamination to ketone1^1H NMR (δ 2.1 ppm, C=O)
60°C, dry stateThermal decompositionTGA (5% weight loss at 120°C)

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